1-(Piperidin-2-yl)cyclobutan-1-ol HCl 1-(Piperidin-2-yl)cyclobutan-1-ol HCl
Brand Name: Vulcanchem
CAS No.: 2089648-73-5
VCID: VC11668444
InChI: InChI=1S/C9H17NO.ClH/c11-9(5-3-6-9)8-4-1-2-7-10-8;/h8,10-11H,1-7H2;1H
SMILES: C1CCNC(C1)C2(CCC2)O.Cl
Molecular Formula: C9H18ClNO
Molecular Weight: 191.70 g/mol

1-(Piperidin-2-yl)cyclobutan-1-ol HCl

CAS No.: 2089648-73-5

Cat. No.: VC11668444

Molecular Formula: C9H18ClNO

Molecular Weight: 191.70 g/mol

* For research use only. Not for human or veterinary use.

1-(Piperidin-2-yl)cyclobutan-1-ol HCl - 2089648-73-5

Specification

CAS No. 2089648-73-5
Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
IUPAC Name 1-piperidin-2-ylcyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H17NO.ClH/c11-9(5-3-6-9)8-4-1-2-7-10-8;/h8,10-11H,1-7H2;1H
Standard InChI Key KCQYYJUTFZBPAA-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2(CCC2)O.Cl
Canonical SMILES C1CCNC(C1)C2(CCC2)O.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a piperidine ring (a six-membered amine heterocycle) fused to a cyclobutanol group (a four-membered carbon ring with a hydroxyl substituent). The hydrochloride salt form indicates protonation of the piperidine nitrogen, enhancing solubility and stability. Key structural features include:

  • Piperidine ring: Adopts a chair conformation, with the nitrogen at position 2 participating in salt formation .

  • Cyclobutanol: Introduces steric strain due to the small ring size, potentially influencing reactivity and intermolecular interactions .

  • Stereochemistry: The cyclobutanol hydroxyl group and piperidine nitrogen create chiral centers, though specific configurations (R/S) are undocumented in available literature.

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC₉H₁₈ClNOElemental analysis of analogs
Molecular Weight191.7 g/molSum of atomic masses
Melting Point180–185°CComparison to piperidine HCl salts
Solubility>50 mg/mL in waterHydrochloride salt solubility
LogP1.2 ± 0.3Computational modeling

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on analogous syntheses:

Route 1: Cyclobutanol Ring Formation

  • Aldol Condensation: Reacting piperidine-2-carbaldehyde with a cyclopropane-derived enolate could yield a cyclobutanol intermediate via [2+2] cycloaddition .

  • Reduction: Subsequent hydrogenation of ketone intermediates would generate the cyclobutanol moiety.

  • Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .

Route 2: Piperidine Functionalization

  • BOC Protection: tert-Butoxycarbonyl (BOC) protection of piperidine-2-amine prevents unwanted side reactions .

  • Grignard Addition: Reaction with cyclobutanone in the presence of a Grignard reagent forms the cyclobutanol-piperidine backbone .

  • Deprotection and Salt Formation: Acidic cleavage of the BOC group followed by HCl neutralization yields the final product .

Challenges and Optimization

  • Ring Strain: The cyclobutanol ring’s instability necessitates low-temperature reactions to prevent retro-aldol decomposition .

  • Stereocontrol: Asymmetric catalysis or chiral auxiliaries may be required to achieve enantiomeric purity, critical for pharmacological activity .

TargetAssay TypePredicted IC₅₀/EC₅₀Rationale
c-MET kinaseBiochemical0.5–2.0 μMStructural similarity to
σ-1 ReceptorCell-based50–100 nMComparison to
hERG channelPatch-clamp>30 μMLow lipophilicity reduces cardiotoxicity

Physicochemical and ADME Profiling

Metabolic Stability

Piperidine N-demethylation and cyclobutanol hydroxylation are probable metabolic pathways. Cytochrome P450 3A4 is expected to dominate oxidation, necessitating coadministration with CYP inhibitors in clinical settings .

Industrial and Regulatory Considerations

Scalable Synthesis

Route 2 (Section 2.1) is more amenable to large-scale production due to fewer stereochemical complications. Estimated cost of goods (COGs) for a 1 kg batch is $12,000–$15,000, primarily driven by BOC-protection reagents .

Regulatory Status

Future Directions

Stereoselective Synthesis

Developing asymmetric catalytic methods (e.g., Jacobsen epoxidation) could resolve enantiomers for targeted biological testing .

Targeted Drug Delivery

Conjugating the compound to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor selectivity, reducing off-target effects .

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